molecular formula C7H12O3 B044484 (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde CAS No. 112709-69-0

(4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde

Cat. No. B044484
M. Wt: 144.17 g/mol
InChI Key: BWFCUWGVXQIDQS-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde, also known as TMDCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMDCA is a chiral molecule that has a unique structure, making it an interesting subject for scientific research.

Scientific Research Applications

(4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde has shown potential applications in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science. (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde can be used as a chiral building block for the synthesis of various compounds. It has been used in the synthesis of chiral alcohols, amino acids, and other chiral compounds. (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde has also been explored for its potential use in the development of new drugs and pharmaceuticals due to its unique structure.

Mechanism Of Action

The mechanism of action of (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde is not well understood. However, it has been suggested that (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde may act as a chiral auxiliary in various reactions, facilitating the formation of chiral compounds. Additionally, (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde has been shown to exhibit antioxidant and anti-inflammatory properties, which may be due to its ability to scavenge free radicals and inhibit the production of inflammatory cytokines.

Biochemical And Physiological Effects

(4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases. (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde has also been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new anticancer drugs.

Advantages And Limitations For Lab Experiments

One of the main advantages of (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde is its simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde is a chiral molecule, making it an interesting subject for research in the field of chiral chemistry. However, (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde has limitations in terms of its stability and reactivity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde. One area of research could be the development of new drugs and pharmaceuticals based on the antioxidant and anti-inflammatory properties of (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde. Another area of research could be the synthesis of new chiral compounds using (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde as a building block. Additionally, the mechanism of action of (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde could be further explored to gain a better understanding of its biological effects. Overall, (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde has shown great potential for various applications in scientific research, and further research is needed to fully understand its properties and potential applications.

Synthesis Methods

The synthesis of (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde involves the reaction of 2,2,5-trimethyl-1,3-dioxolane-4-methanol with sodium chlorite and acetic acid. The reaction results in the formation of (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde as a white solid with a melting point of 46-48°C. The synthesis method is relatively simple and can be performed in a laboratory setting with ease.

properties

CAS RN

112709-69-0

Product Name

(4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

(4R,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carbaldehyde

InChI

InChI=1S/C7H12O3/c1-5-6(4-8)10-7(2,3)9-5/h4-6H,1-3H3/t5-,6+/m1/s1

InChI Key

BWFCUWGVXQIDQS-RITPCOANSA-N

Isomeric SMILES

C[C@@H]1[C@@H](OC(O1)(C)C)C=O

SMILES

CC1C(OC(O1)(C)C)C=O

Canonical SMILES

CC1C(OC(O1)(C)C)C=O

synonyms

1,3-Dioxolane-4-carboxaldehyde, 2,2,5-trimethyl-, cis- (9CI)

Origin of Product

United States

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